6-fluoro-3-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
Fluorinated pyridine derivatives are a class of compounds that have been studied for their potential applications in various fields . They often exhibit interesting chemical and biological properties, making them useful in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives can involve various methods, depending on the specific structure of the compound . For example, one approach to synthesize N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
Molecular Structure Analysis
The molecular structure of these compounds can be confirmed using techniques such as 1H and 13C NMR and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely, depending on their specific structures . For instance, pyridin-3-yl sulfurofluoridate can be used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques .
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-10-3-4-12-11(6-10)13(19)18(14(20)17-12)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMHEASJOOWRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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